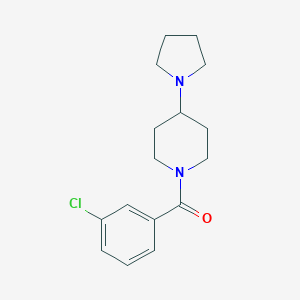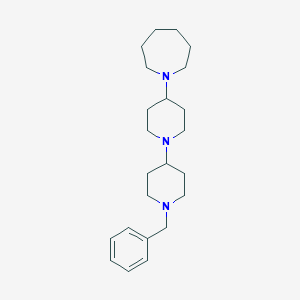
1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine, commonly known as CPP, is a synthetic compound that belongs to the piperidine family of drugs. CPP is a potent and selective inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and learning and memory processes in the brain.
Mécanisme D'action
CPP acts as a competitive antagonist of the 1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine receptor by binding to the glycine site of the receptor, which is required for the activation of the receptor by glutamate. By blocking the 1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine receptor, CPP reduces the influx of calcium ions into the postsynaptic neuron, thereby modulating synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects
CPP has been shown to induce a wide range of biochemical and physiological effects in the brain, including the modulation of glutamate and dopamine release, the regulation of neuronal survival and apoptosis, and the alteration of gene expression and protein synthesis. CPP has also been shown to affect the immune system by modulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
CPP has several advantages as a research tool, including its high potency and selectivity for the 1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, CPP also has some limitations, such as its short half-life and the potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for the research on CPP, including the development of more potent and selective 1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine receptor antagonists, the investigation of the role of 1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine receptors in other physiological and pathological processes, and the exploration of the therapeutic potential of 1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine receptor modulators in various neuropsychiatric disorders. Additionally, the use of CPP as a research tool can be extended to other fields, such as cancer research and immunology, where the 1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine receptor has been implicated in the regulation of cell growth and inflammation.
Conclusion
In conclusion, CPP is a potent and selective inhibitor of the 1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine receptor that has been widely used as a research tool to investigate the role of 1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine receptors in various physiological and pathological processes. CPP has several advantages as a research tool, including its high potency and selectivity, but also has some limitations, such as its short half-life and potential off-target effects. Future research on CPP and other 1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine receptor modulators can provide valuable insights into the regulation of synaptic plasticity and the development of novel therapeutics for neuropsychiatric disorders.
Méthodes De Synthèse
CPP can be synthesized using a multistep process involving the reaction of 1-(3-chlorobenzoyl)piperidine with pyrrolidine in the presence of a base, followed by purification and isolation of the desired product. The purity and yield of CPP can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
CPP has been extensively used as a research tool to investigate the role of 1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine receptors in various physiological and pathological processes, including synaptic plasticity, learning and memory, pain perception, drug addiction, and neurodegenerative disorders. CPP has been shown to enhance long-term potentiation (LTP) and spatial memory in rodents, suggesting its potential therapeutic use in cognitive disorders.
Propriétés
Nom du produit |
1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine |
|---|---|
Formule moléculaire |
C16H21ClN2O |
Poids moléculaire |
292.8 g/mol |
Nom IUPAC |
(3-chlorophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C16H21ClN2O/c17-14-5-3-4-13(12-14)16(20)19-10-6-15(7-11-19)18-8-1-2-9-18/h3-5,12,15H,1-2,6-11H2 |
Clé InChI |
FLXPPUGKFOUSPC-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
SMILES canonique |
C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[4-(azepan-1-yl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B247043.png)
![1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247046.png)
![1-(2-Fluorophenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247047.png)
![3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole](/img/structure/B247048.png)
![1-(2-Fluorophenyl)-4-[1-(4-methylbenzyl)-4-piperidinyl]piperazine](/img/structure/B247049.png)
![1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247052.png)
![1-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247053.png)
![1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247055.png)
![1-Ethyl-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine](/img/structure/B247058.png)
![1-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247060.png)
![1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247061.png)
![1-Benzyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247063.png)
![1-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247064.png)